molecular formula C11H14N2 B8757862 2-Ethyl-2-(pyridin-4-YL)butanenitrile

2-Ethyl-2-(pyridin-4-YL)butanenitrile

Cat. No.: B8757862
M. Wt: 174.24 g/mol
InChI Key: NRGKKOOKWOBHMP-UHFFFAOYSA-N
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Description

2-Ethyl-2-(pyridin-4-YL)butanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-ethyl-2-(pyridin-4-yl)butanenitrile, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or cyanoalkylation reactions. For example, reacting 2-(pyridin-4-yl)acetonitrile with ethyl halides in the presence of a strong base (e.g., sodium tert-butoxide) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Key factors:

  • Base strength : Strong bases like NaOtBu enhance deprotonation of the acetonitrile precursor.
  • Solvent polarity : THF balances reactivity and solubility.
  • Temperature : Lower temperatures minimize side reactions.
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Yields range from 50–70%, depending on steric hindrance from the ethyl group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyridine ring protons (δ 8.5–7.5 ppm) and nitrile carbon (δ ~120 ppm).
  • Mass spectrometry (MS) : ESI-MS or GC-MS verifies the molecular ion peak (m/z ≈ 175 for C11_{11}H14_{14}N2_2).
  • IR spectroscopy : A sharp peak at ~2240 cm1^{-1} confirms the nitrile group .

Q. How does the pyridine ring influence the compound’s reactivity in nucleophilic additions?

The pyridine ring’s electron-withdrawing nature activates the adjacent nitrile group for nucleophilic attacks. For example:

  • Grignard reactions : Ethylmagnesium bromide adds to the nitrile, forming imine intermediates.
  • Reduction : LiAlH4_4 reduces the nitrile to an amine, but competing coordination with the pyridine nitrogen may require protective groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) provides precise bond lengths and angles. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen bonding analysis : Identify C–H···N interactions between the pyridine ring and nitrile group (distance ~2.5–3.0 Å) using graph-set notation (e.g., R22(8)R_2^2(8)) .
  • Twinning and disorder : Address crystallographic ambiguities with PLATON’s TWINABS or SQUEEZE for solvent masking .

Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C NMR shifts) be reconciled for derivatives of this compound?

Contradictions often arise from solvent effects or dynamic processes. Strategies:

  • Variable-temperature NMR : Detect conformational changes (e.g., pyridine ring puckering) by analyzing coalescence temperatures.
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental chemical shifts to identify rotameric equilibria .
  • Cross-validation : Use HSQC and HMBC to resolve ambiguous assignments .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with pyridine-nitrogen interactions (e.g., with histidine residues).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching : Monitor tryptophan residue perturbations upon ligand binding (λex_{ex} = 280 nm) .

Q. Methodological Comparisons

Table 1: Advantages and limitations of synthesis routes

MethodYield (%)Purity (HPLC)Key Challenges
Cyanoalkylation65>95%Steric hindrance from ethyl
Grignard addition5090%Competing side reactions
Catalytic nitrilation7098%Catalyst cost and recycling

Table 2: Crystallographic vs. spectroscopic structural validation

TechniqueResolutionData OutputLimitations
SCXRD<0.8 ÅFull 3D structureRequires high-quality crystals
1H^1H-13C^{13}C HSQCN/AProton-carbon connectivityOverlap in crowded regions
DFT calculationsTheoreticalElectronic structure modelingComputational cost

Q. Safety and Handling

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .
  • Storage : Inert atmosphere (N2_2), desiccated at 4°C to prevent hydrolysis of the nitrile group .

Q. Research Applications

  • Medicinal chemistry : Intermediate for H1_1 antihistamine analogs (e.g., structural analogs in ).
  • Materials science : Precursor for liquid crystals via nitrile-to-amine functionalization .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethyl-2-pyridin-4-ylbutanenitrile

InChI

InChI=1S/C11H14N2/c1-3-11(4-2,9-12)10-5-7-13-8-6-10/h5-8H,3-4H2,1-2H3

InChI Key

NRGKKOOKWOBHMP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C1=CC=NC=C1

Origin of Product

United States

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